molecular formula C18H19NO5S B10899655 2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No.: B10899655
M. Wt: 361.4 g/mol
InChI Key: VFSOHMZICXMFJU-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a thioketone under acidic conditions.

    Introduction of the 4-methoxybenzoyl group: This step involves the acylation of the amine group on the thieno[2,3-c]pyran ring using 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thieno[2,3-c]pyran derivatives.

Scientific Research Applications

2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
  • 2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
  • 2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the thieno[2,3-c]pyran ring system and the presence of both a methoxybenzoyl group and a carboxylic acid group

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid

InChI

InChI=1S/C18H19NO5S/c1-18(2)8-12-13(9-24-18)25-16(14(12)17(21)22)19-15(20)10-4-6-11(23-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

VFSOHMZICXMFJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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